molecular formula C5H7N5O3 B11086501 N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide

Cat. No.: B11086501
M. Wt: 185.14 g/mol
InChI Key: UROXEOXFEFQSEQ-UHFFFAOYSA-N
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Description

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide (CAS 200883-95-0) is a functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 5 H 7 N 5 O 3 and a molecular weight of 185.14 g/mol [ ]. As a building block in organic synthesis, its structure incorporates both electron-withdrawing (nitro) and electron-donating (amino, acetamide) groups on the pyrazole ring, making it a versatile precursor for the development of novel heterocyclic compounds. Research into analogous 5-amino-substituted 4-nitropyrazole derivatives has demonstrated promising biological activities. Specifically, such compounds have shown significant antidepressant activity in preclinical models, with efficacy comparable to established drugs like amitriptyline [ ]. Furthermore, the pyrazole-acetamide scaffold is a recognized pharmacophore in the design of potential anticancer agents . Related compounds have been investigated for their cytotoxic effects and ability to induce apoptosis and autophagy in cancer cell lines, highlighting the value of this structural class in oncology research [ ]. The presence of multiple functional groups allows for further chemical modifications, enabling researchers to explore structure-activity relationships (SAR). This compound is presented as a high-purity synthetic intermediate for use in pharmaceutical R&D and chemical biology. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H7N5O3

Molecular Weight

185.14 g/mol

IUPAC Name

N-(5-amino-4-nitro-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C5H7N5O3/c1-2(11)7-5-3(10(12)13)4(6)8-9-5/h1H3,(H4,6,7,8,9,11)

InChI Key

UROXEOXFEFQSEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=C1[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Method A: Acetic Anhydride in Glacial Acetic Acid

  • Reagents: Acetic anhydride (2.0 eq), glacial acetic acid

  • Temperature: 50–60°C

  • Time: 3–5 hours

  • Yield: 75–85%

Method B: Acetyl Chloride in Dichloromethane

  • Reagents: Acetyl chloride (1.2 eq), triethylamine (1.5 eq)

  • Temperature: Room temperature

  • Time: 12 hours

  • Yield: 65–70%

Purification:

  • Recrystallization from ethanol/water (3:1) achieves >95% purity.

One-Pot Synthesis via Iodocyclization

A transition metal-free approach uses iodocyclization of N-propargyl-N′-tosylhydrazines (4) with I₂ (Scheme 2).

Steps:

  • React 4 with I₂ (1.2 eq) in CH₂Cl₂.

  • Add K₂CO₃ (2.0 eq) to eliminate HI.

  • Isolate 4-iodo-1-tosylpyrazole (5) .

  • Remove tosyl group with HCOOH, then acetylate.

Advantages:

  • Avoids harsh nitration conditions.

  • Overall Yield: 68–72%.

Solid-Phase Synthesis for High-Throughput Production

Wang resin-supported synthesis enables combinatorial library generation (Scheme 3):

  • Immobilize β-ketonitrile (6) on Wang resin.

  • Treat with hydrazine hydrate to form resin-bound pyrazole (7) .

  • Nitrate with acetyl nitrate (AcONO₂).

  • Acetylate with acetic anhydride.

  • Cleave with TFA/CH₂Cl₂ (95:5) to yield N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide .

Yield: 50–60% (lower due to resin losses).

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)Purity (%)
β-Ketonitrile RouteHigh regioselectivityMulti-step, moderate yields60–8590–95
IodocyclizationTransition metal-free, scalableRequires tosyl group removal68–7285–90
Solid-Phase SynthesisHigh-throughput compatibilityLow yield due to resin handling50–60>95
One-Pot AcetylationSimplified purificationSensitive to moisture65–7588–92

Mechanistic Insights and Byproduct Formation

Nitration Mechanism

  • Electrophilic Attack: NO₂⁺ generated in H₂SO₄ targets the pyrazole’s electron-rich C-4.

  • Byproducts:

    • 3-Nitro Isomer: Forms at higher temperatures (≥10°C).

    • Oxidation Products: Over-nitration yields pyrazole N-oxides (3–5% yield loss).

Acetylation Side Reactions

  • N,O-Diacetylation: Occurs with excess acetic anhydride, requiring stoichiometric control.

  • Hydrolysis: Moisture degrades acetamide to free amine, necessitating anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-amino-1H-pyrazol-5-yl)acetamide, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds with pyrazole structures, including N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide, have shown promising anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. Specific interactions with enzymes and receptors involved in cancer progression have been noted, which may enhance their efficacy against various cancer types .

Anti-inflammatory Properties
this compound has been associated with anti-inflammatory effects. Molecular docking studies indicate that this compound can bind to proteins involved in inflammatory responses, potentially leading to the development of new anti-inflammatory drugs. The unique combination of functional groups in this compound allows for modifications that could enhance its selectivity and potency against inflammatory diseases.

Antimicrobial Activity
The compound has also exhibited antimicrobial properties. Its structure allows for interactions with bacterial enzymes, which can inhibit their growth. This application is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

Several studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cell death in colon cancer cell lines through apoptosis mechanisms .
Study 2Anti-inflammatory EffectsShowed binding affinity to inflammatory proteins, suggesting therapeutic potential.
Study 3Antimicrobial PropertiesExhibited inhibition against various bacterial strains, indicating possible use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide ()

  • Structure : Methyl groups at positions 1 and 3; acetamide at position 3.
  • Key Differences: Lacks nitro and amino groups, reducing polarity.
  • Physical Properties : Melting point (43–45°C) lower than nitro-containing analogs, likely due to reduced intermolecular hydrogen bonding .
  • Synthesis : Prepared via acetylation of 1,3-dimethylpyrazol-5-amine with acetic anhydride, a common method for acetamide derivatives .

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

  • Structure: Chlorophenyl and cyano substituents; acetamide at position 4.
  • Key Differences: Chlorine and cyano groups increase electronegativity and steric bulk compared to the amino-nitro system.
  • Applications : Intermediate in Fipronil-like insecticides, highlighting the role of electronegative substituents in agrochemical activity .

Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl) ()

  • Structure : Dihydro-oxopyrazole core; acetamide at position 3.
  • Key Differences: The oxo group introduces ketone functionality, enhancing hydrogen-bond acceptor capacity.

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()

  • Structure : Thiazole-linked phenyl and methyl-pyrazole groups.
  • Activity : Demonstrated pharmacological relevance in spectral studies, suggesting acetamide-pyrazole hybrids as promising scaffolds for drug discovery .

N-(1,3-Benzodioxol-5-yl)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide ()

  • Structure : Benzodioxolyl and nitro-pyrazole groups.
  • Key Differences : The benzodioxole moiety enhances lipophilicity and aromatic surface area, contrasting with the target compound’s simpler pyrazole core.
  • Applications : Nitro groups in such compounds are often associated with antimicrobial or antiparasitic activity, though positional isomers (e.g., 3-nitro vs. 4-nitro) may exhibit divergent potency .

Comparative Data Table

Compound Name Substituents (Pyrazole Positions) Melting Point (°C) Key Functional Groups Potential Applications Evidence
N-(3-Amino-4-nitro-1H-pyrazol-5-yl)acetamide 3-NH₂, 4-NO₂, 5-NHCOCH₃ Not Reported Amino, Nitro, Acetamide Agrochemicals, Pharmaceuticals N/A
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 1-CH₃, 3-CH₃, 5-NHCOCH₃ 43–45 Methyl, Acetamide Intermediate for N-methylation
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-ClPh), 3-CN, 5-NHCOCH₃ Not Reported Chlorine, Cyano, Acetamide Insecticide synthesis
N-(1,3-Benzodioxol-5-yl)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide 1-Benzodioxolyl, 3-NO₂, 5-CH₃ Not Reported Benzodioxole, Nitro, Acetamide Antimicrobial agents

Biological Activity

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide is a pyrazole derivative with significant biological activities, making it a subject of interest in medicinal chemistry. This compound exhibits a variety of pharmacological properties, including antimicrobial and anti-inflammatory effects, as well as potential anticancer activity. The following sections detail its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_{6}H8_{8}N4_{4}O2_{2} and a molecular weight of approximately 185.14 g/mol. The structure includes a pyrazole ring substituted with an amino group and a nitro group, alongside an acetamide functional group, which enhances its solubility and reactivity in biological systems.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that several pyrazole derivatives exhibit effective inhibition zones against pathogens, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent .

2. Anti-inflammatory Properties

Pyrazole derivatives, including this compound, are recognized for their anti-inflammatory effects. Molecular docking studies indicate that this compound may interact favorably with proteins involved in inflammatory responses, suggesting a mechanism through which it can exert anti-inflammatory effects.

3. Anticancer Activity

The anticancer potential of this compound is supported by various studies demonstrating its efficacy against different cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against colon cancer cells, with certain derivatives eliciting up to 70% cell death through apoptosis mechanisms . This suggests that modifications to the pyrazole structure can enhance anticancer activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps that allow for the controlled production of this compound and its analogs. The process generally includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to establish the pyrazole framework.
  • Substitution Reactions : Introducing the amino and nitro groups at specific positions on the pyrazole ring.
  • Acetamide Formation : Reacting with acetic anhydride or acetic acid to incorporate the acetamide moiety.

These methods facilitate the exploration of structural modifications that may lead to enhanced biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

StudyCompoundActivityResults
Compound 11AnticancerElicited 70% cell death in metastatic colon cancer cells
Derivative 7bAntimicrobialMIC values ranged from 0.22 to 0.25 μg/mL
Various PyrazolesAnti-inflammatoryShowed significant inhibition in inflammatory models

These findings illustrate the diverse therapeutic applications of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, nitration of 3-amino-1H-pyrazole derivatives followed by acetylation. Key steps include:

  • Nitration : Use nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
  • Acetylation : Introduce the acetamide group via reaction with acetyl chloride in anhydrous conditions (e.g., THF or DCM) with a base like triethylamine to neutralize HCl byproducts .
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%). Reaction time and stoichiometric ratios (e.g., 1:1.2 pyrazole:acetyl chloride) significantly impact yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the pyrazole ring proton at δ 6.8–7.2 ppm, acetamide methyl at δ 2.1–2.3 ppm, and NH signals (broad, δ 4.5–5.5 ppm) .
  • ¹³C NMR : Confirm the carbonyl group (C=O) at δ 168–170 ppm and nitro group (C-NO₂) at δ 145–150 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₆H₇N₅O₃, exact mass 197.05 g/mol). Fragmentation patterns (e.g., loss of NO₂ or acetamide groups) validate substituent positions .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

  • Methodological Answer : Limited solubility in aqueous buffers (e.g., PBS) necessitates DMSO stock solutions (≤10% v/v). Pre-solubilization with surfactants (e.g., Tween-80) or co-solvents (ethanol) is recommended for in vitro studies. Solubility in organic solvents (e.g., DCM: 25 mg/mL) enables synthetic modifications .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

  • Methodological Answer : The compound’s planar pyrazole ring and hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and nitro groups) create complex crystal packing. SHELX suite tools:

  • SHELXT : Resolves phase problems via direct methods, critical for small-molecule datasets .
  • SHELXL : Refines anisotropic displacement parameters for nitro groups, which exhibit high thermal motion. Use "ISOR" restraints to stabilize refinement .
  • Hydrogen Bond Analysis : SHELXPRO visualizes intermolecular interactions (e.g., R₂²(8) motifs) to validate crystal stability .

Q. How can molecular docking predict the compound’s bioactivity, and what are common pitfalls in target selection?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with nitro/acetamide-binding pockets (e.g., nitroreductases, kinase ATP-binding sites). Avoid targets with steric clashes from the pyrazole ring .
  • Docking Workflow :

Prepare the ligand (protonation states at physiological pH using OpenBabel).

Grid box placement around active sites (AutoDock Vina).

Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

  • Pitfalls : Overlooking tautomeric forms of the pyrazole ring (1H vs. 2H) may lead to false-positive interactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in yields (e.g., 40–75%) stem from nitro group positioning and side reactions (e.g., acetylation of amino groups). Mitigation strategies:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during nitration .
  • Reaction Monitoring : TLC (Rf 0.3 in ethyl acetate) or inline IR (tracking NO₂ stretches at 1520–1350 cm⁻¹) ensures intermediate purity .

Q. How do hydrogen-bonding patterns influence the compound’s stability in solid-state formulations?

  • Methodological Answer : Graph set analysis (Etter’s rules) reveals that N–H···O=C interactions form infinite chains (C(4) motifs), enhancing thermal stability (TGA decomposition >200°C). Disruption of these bonds via hygroscopic excipients (e.g., lactose) reduces shelf life. FTIR (amide I band shifts) monitors hydration-induced changes .

Q. What computational methods best predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., nitro group para to acetamide) .
  • Transition State Analysis : IRC calculations (Gaussian 09) model SN2 pathways at the pyrazole C-5 position, predicting activation energies (~25 kcal/mol) .

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